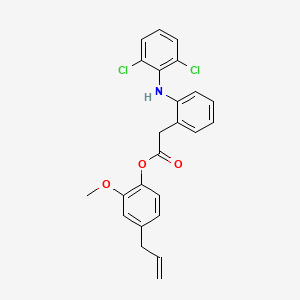

Anti-inflammatory agent 48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H21Cl2NO3 |

|---|---|

Molecular Weight |

442.3 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C24H21Cl2NO3/c1-3-7-16-12-13-21(22(14-16)29-2)30-23(28)15-17-8-4-5-11-20(17)27-24-18(25)9-6-10-19(24)26/h3-6,8-14,27H,1,7,15H2,2H3 |

InChI Key |

RKWMTJSRJUFMGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Compound 48/80: A Technical Guide for Researchers

An In-depth Examination of a Prototypical Mast Cell Activator

Introduction

Compound 48/80 is a synthetic polymeric agent widely utilized in biomedical research as a potent and selective secretagogue for mast cells, inducing non-IgE-mediated degranulation and the release of histamine and other inflammatory mediators.[1][2][3] It is produced through the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde, resulting in a mixture of oligomers of varying lengths, with the trimer being the most abundant component.[1][4] Its reliability in provoking mast cell response has established it as a standard tool for studying the mechanisms of anaphylactoid reactions, neuro-immune interactions, and inflammatory processes.[5][6][7]

The scientific name for the polymeric mixture is Poly({2-methoxy-5-[2-(methylamino)ethyl]-1,3-phenylene}methylene).[1] The IUPAC name for the representative trimer is 2-[4-methoxy-3,5-bis[[2-methoxy-5-(2-methylaminoethyl)phenyl]methyl]phenyl]-N-methylethanamine.[4]

Chemical and Physical Properties

Compound 48/80 is a cationic and amphipathic polymer. Its variable molar mass and polymeric nature are key to its biological activity. It is typically supplied as a hydrochloride or trihydrochloride salt to improve its solubility in aqueous solutions.[4][8]

| Property | Value | Reference |

| Chemical Formula | (C₁₁H₁₅NO)n | [1] |

| Molar Mass | Variable | [1] |

| Appearance | Solid | [8] |

| Solubility (Water) | 50 mg/mL | [1] |

| Common Form | Trichloride Salt | [4] |

Mechanism of Action

The mechanism by which Compound 48/80 activates mast cells is complex and involves multiple signaling pathways. While initially thought to be a direct, receptor-independent activator of G-proteins, recent evidence points to a more specific interaction with a G-protein coupled receptor (GPCR).[2][9]

Primary Signaling Pathway: MRGPRX2 Activation

The principal target of Compound 48/80 on human mast cells is the Mas-related G-protein Coupled Receptor X2 (MRGPRX2).[5][6] This receptor is a key player in mediating pseudo-allergic or anaphylactoid reactions to various cationic substances. Binding of Compound 48/80 to MRGPRX2 initiates a downstream signaling cascade:

-

G-Protein Coupling: Activation of MRGPRX2 leads to the engagement of heterotrimeric G-proteins, particularly of the Gq/11 and Gi/o families.[10]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] This initial spike is followed by an influx of extracellular Ca²⁺ through store-operated calcium channels. The sustained increase in cytosolic Ca²⁺ is a critical trigger for degranulation.[5][6]

-

Degranulation: Elevated intracellular Ca²⁺, along with other signaling molecules, promotes the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators such as histamine, serotonin, and proteases.[6]

Other Proposed Mechanisms

-

Direct Neuronal Activation: Studies have shown that Compound 48/80 can directly activate sensory neurons, including dorsal root ganglia (DRG) and nodose neurons, independent of mast cell degranulation.[2][11] This action contributes to sensations like itch and pain and highlights the compound's role in neuro-immune studies.[2]

-

Phospholipase D (PLD) Activation: Some research suggests Compound 48/80 may activate PLD, leading to the generation of lysophosphatidic acid (LPA), which can then activate G(i/o)-coupled LPA receptors.[9] This was proposed as an alternative to direct G-protein activation.[9]

Quantitative Data Summary

The biological activity of Compound 48/80 has been quantified in various assays. The effective concentrations can vary depending on the cell type, species, and specific experimental conditions.

| Parameter | Value | Assay System | Notes | Reference |

| IC₅₀ (PLC Inhibition) | 2.1 µg/mL | Cytosolic PLC from human platelets | Compound 48/80 inhibits PLC at higher concentrations. | [8][12] |

| IC₅₀ (PLC Inhibition) | 5.0 µg/mL | Particulate PLC from human platelets | [8][12] | |

| IC₅₀ (Calmodulin) | 0.41 µg/mL | CaM-dependent Ca²⁺-transporter ATPase | Indicates suppression of calmodulin activity. | [12] |

| Effective Concentration | 5-20 µg/mL | In vitro mast cell degranulation | Common range for inducing degranulation in cell lines. | [3] |

| In vivo Dose | 0.75 mg/kg (i.p.) | Rat model | Increased serum serotonin and histamine. | [8] |

| In vivo Dose | 10 µg (i.d.) | Mouse itch model | Induced scratching behavior via mast cell degranulation. | [6] |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme stored in mast cell granules and released upon activation.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., LAD-2) are cultured under standard conditions.

-

Cell Seeding: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then seeded into a 96-well plate.

-

Stimulation: Cells are incubated with varying concentrations of Compound 48/80 (or a vehicle control) for a defined period (e.g., 30 minutes at 37°C).

-

Reaction Termination: The plate is centrifuged to pellet the cells.

-

Lysate Preparation: A separate set of unstimulated cells is lysed with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content (100% release).

-

Enzyme Assay: Supernatants (for released enzyme) and lysates (for total enzyme) are transferred to a new plate. A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.

-

Measurement: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total lysate control.

Calcium Flux Assay

This method measures the increase in intracellular calcium concentration ([Ca²⁺]i) following cell stimulation, a key event in the activation pathway.

Methodology:

-

Cell Loading: Mast cells (e.g., LAD-2) or MRGPRX2-transfected cells (e.g., HEK293) are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]

-

Washing: Excess dye is washed away, and cells are resuspended in a measurement buffer.

-

Baseline Measurement: Cells are placed in a fluorometer or a fluorescence microscope, and a baseline fluorescence reading is established.

-

Stimulation: Compound 48/80 is injected into the cell suspension or culture dish.

-

Data Acquisition: Fluorescence intensity is recorded over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Normalization: At the end of the experiment, a calcium ionophore (e.g., ionomycin) is often added to determine the maximum fluorescence signal, which can be used for data normalization.[2][11]

In Vivo Anaphylactoid Shock Model

This protocol assesses the systemic effects of Compound 48/80-induced mast cell degranulation in an animal model.

Methodology:

-

Animal Acclimation: Mice (e.g., BALB/c) are acclimated to laboratory conditions.

-

Grouping: Animals are divided into control and treatment groups. Pre-treatment with potential inhibitors can also be included.

-

Induction: Compound 48/80 is administered via intraperitoneal (i.p.) injection at a dose known to induce shock (e.g., 8 mg/kg).

-

Monitoring: Animals are monitored continuously for a set period (e.g., 1 hour) for mortality and symptoms of shock (e.g., inactivity, respiratory distress).

-

Sample Collection: At the end of the observation period (or from a separate cohort), blood samples may be collected to measure serum histamine levels via ELISA.

References

- 1. Compound 48/80 - Wikipedia [en.wikipedia.org]

- 2. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. compound 48/80 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]

- 7. ICS 2022 Abstract #557 The basic secretagogue compound 48/80 causes urothelium dependent phasic urinary bladder smooth muscle contractions independent of mast cell activation [ics.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The basic secretagogue compound 48/80 activates G proteins indirectly via stimulation of phospholipase D-lysophosphatidic acid receptor axis and 5-HT1A receptors in rat brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

The Role of Compound 48/80 in Mast Cell Degranulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80, a synthetic polymer, is a potent and widely utilized secretagogue for inducing mast cell degranulation in experimental settings. Its action is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, Mrgprb2. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental protocols associated with Compound 48/80-induced mast cell degranulation. Quantitative data from various studies are summarized, and detailed methodologies for key assays are presented to facilitate reproducible research in allergy, immunology, and drug development.

Introduction

Mast cells are critical effector cells in the immune system, playing a pivotal role in allergic reactions and inflammatory responses.[1] Upon activation, they release a plethora of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators, in a process known as degranulation.[2] While IgE-mediated activation is a well-characterized pathway, non-IgE-mediated mechanisms are increasingly recognized as significant in various physiological and pathological conditions. Compound 48/80 serves as a classical tool to study IgE-independent mast cell activation.[3] It is a mixture of condensation products of N-methyl-p-methoxyphenethylamine and formaldehyde.[4] Understanding its interaction with mast cells provides valuable insights into the fundamental biology of these cells and offers a platform for screening novel anti-allergic and anti-inflammatory therapeutics.

Mechanism of Action: The MRGPRX2 Signaling Cascade

Compound 48/80 elicits mast cell degranulation by directly activating the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is predominantly expressed on connective tissue mast cells.[7] The activation of MRGPRX2 initiates a well-defined intracellular signaling cascade, leading to the release of inflammatory mediators.

The binding of Compound 48/80 to MRGPRX2 triggers the activation of heterotrimeric G proteins, specifically involving both Gαq and Gαi subunits.[5][8] The activated Gαq subunit, in turn, stimulates Phospholipase Cγ (PLCγ).[5] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[2] This initial calcium release, coupled with subsequent store-operated calcium entry (SOCE) from the extracellular environment, leads to a significant increase in cytosolic Ca2+ concentration, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent exocytosis of mediators.[2][4] Concurrently, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which further contributes to the signaling cascade culminating in degranulation.[3]

Signaling Pathway Diagram

Quantitative Data on Compound 48/80-Induced Mast Cell Degranulation

The following tables summarize quantitative data from various studies on the effects of Compound 48/80 on mast cell degranulation, including mediator release and the effects of inhibitors.

Table 1: EC50 and IC50 Values for Compound 48/80 and Inhibitors

| Cell Type | Parameter | Agonist/Inhibitor | Value | Reference(s) |

| LAD-2 mast cells | EC50 (β-hexosaminidase release) | Compound 48/80 | 2.38 µM | [8] |

| LAD-2 mast cells | IC50 (β-hexosaminidase release) | Genistein | 27.6 µM | [8] |

| RBL-2H3 cells | IC50 (β-hexosaminidase release) | Formononetin | 48.24 µM | [9][10] |

| RBL-2H3 cells | IC50 (histamine release) | Formononetin | 42.38 µM | [9][10] |

| BMMCs | IC50 (β-hexosaminidase release) | Formononetin | 50.24 µM | [9][10] |

| BMMCs | IC50 (histamine release) | Formononetin | 59.88 µM | [9][10] |

| Rainbow Trout Intestinal Strips | pD2 (Contraction) | Compound 48/80 | 1.88 | [11] |

Table 2: Mediator Release Induced by Compound 48/80

| Cell Type | Mediator | Compound 48/80 Concentration | % Release / Concentration | Reference(s) |

| P815 mast cells | Degranulation | 10 µg/mL | ~57.23% | [12] |

| LAD-2 mast cells | β-hexosaminidase | 1.0 µg/mL | ~35% | [13] |

| RBL-2H3 cells | β-hexosaminidase | 15 µg/mL | Not specified | [9][10] |

| BMMCs | β-hexosaminidase | 15 µg/mL | Not specified | [9][10] |

| RBL-2H3 cells | TNF-α mRNA | 15 µg/mL | Dose-dependent increase | [9][10] |

| RBL-2H3 cells | IL-13 mRNA | 15 µg/mL | Dose-dependent increase | [9][10] |

| Cochlear explants | Chymase | 50 µM | 43.60 pg/mL | [14] |

| Cochlear explants | Chymase | 100 µM | 51.60 pg/mL | [14] |

| Cochlear explants | Tryptase | 50 µM | Statistically significant increase | [14] |

| Mouse Peritoneum | Serotonin | Not specified | 2.2-fold increase | [15] |

Table 3: Intracellular Calcium (Ca²⁺) Mobilization

| Cell Type | Compound 48/80 Concentration | Ca²⁺ Response | Reference(s) |

| DRG neurons | 10 µg/mL | 38.7 ± 3.8% of max response to ionomycin | [2] |

| Nodose neurons | 10 µg/mL | 31.5 ± 7.6% of max response to ionomycin | [2] |

| Enteric neurons | ~10 µg/mL | 52% ΔF/F | [2] |

| BMMCs | 60 µg/mL | Significant increase in fluorescence | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key experiments involving Compound 48/80.

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.

-

Cell Preparation:

-

Culture mast cells (e.g., RBL-2H3, LAD-2, or bone marrow-derived mast cells (BMMCs)) to the desired density.

-

Wash the cells with a suitable buffer (e.g., Tyrode's buffer or HEPES-buffered saline).

-

Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Stimulation:

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of Compound 48/80 solution at various concentrations (a typical final concentration range is 1-50 µg/mL). For negative controls, add buffer alone. For positive controls (total release), add 0.1% Triton X-100.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Sample Collection:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

-

Enzyme Assay:

-

Prepare a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5).

-

Add 50 µL of the pNAG solution to each well containing the supernatant.

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10).

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

-

Cell Preparation and Stimulation:

-

Follow steps 1 and 2 as described in the β-hexosaminidase release assay.

-

-

Sample Collection:

-

Follow step 3 as described in the β-hexosaminidase release assay. The supernatant will be used for histamine quantification.

-

-

Histamine Quantification (Fluorometric Method):

-

This method is based on the condensation of histamine with o-phthalaldehyde (OPT).

-

To 50 µL of the supernatant, add 10 µL of perchloric acid and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate and add NaOH to neutralize.

-

Add OPT solution and incubate.

-

Add sulfuric acid to stabilize the fluorescent product.

-

Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

-

Quantify the histamine concentration by comparing the fluorescence to a standard curve of known histamine concentrations.

-

-

Data Analysis:

-

Calculate the percentage of histamine release relative to the total histamine content (determined by lysing an equal number of cells).

-

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration.

-

Cell Preparation and Dye Loading:

-

Wash mast cells with a HEPES-based buffer.

-

Incubate the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark. The loading buffer may contain Pluronic F-127 to aid in dye solubilization.

-

Wash the cells twice with fresh buffer to remove extracellular dye.

-

Resuspend the cells in the final buffer for measurement.

-

-

Fluorescence Measurement:

-

Transfer the Fura-2-loaded cells to a cuvette for a fluorometer or a glass-bottom dish for fluorescence microscopy.

-

Record the baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add Compound 48/80 to the cells while continuously recording the fluorescence.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

The change in this ratio over time reflects the mobilization of intracellular calcium.

-

The response can be quantified as the peak change in the fluorescence ratio or the area under the curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Compound 48/80 on mast cell degranulation.

Conclusion

Compound 48/80 remains an indispensable tool for studying IgE-independent mast cell degranulation. Its well-defined mechanism of action through the MRGPRX2 receptor provides a robust system for investigating the intricate signaling pathways that govern mast cell activation. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further exploration into the role of mast cells in health and disease and aiding in the discovery of novel therapeutic interventions. It is important to note that some studies suggest Compound 48/80 may have direct effects on neurons, which should be considered when interpreting in vivo data.[2] Additionally, at high concentrations, Compound 48/80 has been reported to cause cell lysis in some mast cell lines, underscoring the importance of careful dose-response studies.[17]

References

- 1. [PDF] Compound 48/80 activates mast cell phospholipase D via heterotrimeric GTP-binding proteins. | Semantic Scholar [semanticscholar.org]

- 2. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Regulation of mast cell responses in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ca signal from fura-2 loaded mast cells depends strongly on the method of dye-loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Analysis of Mrgprb2 Receptor-Evoked Ca2+ Signaling in Bone Marrow Derived (BMMC) and Peritoneal (PMC) Mast Cells of TRPC-Deficient Mice [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. gut.bmj.com [gut.bmj.com]

- 14. Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of Mast Cell Accumulation by Tryptase via a Protease Activated Receptor-2 and ICAM-1 Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. research.arcadiascience.com [research.arcadiascience.com]

The Inhibition of Compound 48/80-Induced NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 48/80 is a well-established and potent secretagogue extensively utilized in immunological research to induce mast cell degranulation. This process triggers a rapid inflammatory cascade, a significant component of which is mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Contrary to a potential misconception of it being an inhibitor, Compound 48/80 is a classical inducer of NF-κB-dependent inflammation. This technical guide elucidates the mechanism of Compound 48/80-induced NF-κB activation and provides a comprehensive overview of various chemical agents that have been demonstrated to inhibit this pathway. This document serves as a resource for researchers investigating anti-inflammatory and anti-allergic therapeutics, offering detailed data, experimental protocols, and visual pathway representations to facilitate further study and drug development.

The Role of Compound 48/80 in NF-κB Pathway Activation

Compound 48/80, a condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde, acts as a potent activator of mast cells.[1] Its mechanism of action involves the stimulation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[1] This receptor activation initiates a downstream signaling cascade that leads to a significant influx of intracellular calcium.[2] The elevation in cytosolic calcium is a critical trigger for mast cell degranulation, resulting in the release of pre-formed inflammatory mediators, including histamine and β-hexosaminidase.

Crucially, this signaling cascade also converges on the activation of the NF-κB pathway. The canonical NF-κB pathway involves the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3]

The following diagram illustrates the signaling pathway from Compound 48/80 stimulation to NF-κB activation and subsequent inflammatory response.

Inhibitors of Compound 48/80-Induced NF-κB Activation

Several natural and synthetic compounds have been shown to counteract the inflammatory effects of Compound 48/80 by targeting different nodes in the NF-κB signaling pathway. This section presents quantitative data on the inhibitory effects of selected compounds.

Data Presentation

The following tables summarize the quantitative data on the inhibition of Compound 48/80-induced mast cell degranulation and NF-κB signaling by various compounds.

Table 1: Inhibition of Mast Cell Degranulation Markers

| Compound | Cell Type | Assay | Stimulus | Inhibitor Conc. | IC₅₀ / % Inhibition | Reference |

| Formononetin | RBL-2H3 | β-Hexosaminidase Release | C48/80 (15 µg/mL) | - | IC₅₀ = 48.24 ± 2.41 µM | [1] |

| RBL-2H3 | Histamine Release | C48/80 (15 µg/mL) | - | IC₅₀ = 42.38 ± 2.12 µM | [1] | |

| BMMCs | β-Hexosaminidase Release | C48/80 (15 µg/mL) | - | IC₅₀ = 50.24 ± 2.51 µM | [1] | |

| BMMCs | Histamine Release | C48/80 (15 µg/mL) | - | IC₅₀ = 59.88 ± 2.99 µM | [1] | |

| Gallic Acid | RPMCs | Histamine Release | C48/80 (5 µg/mL) | 1 µM | 83.3% inhibition | [4] |

| RPMCs | Histamine Release | C48/80 (5 µg/mL) | 10 µM | 93.3% inhibition | [4] | |

| Luteolin | RPMCs | Histamine Release | Compound 48/80 | 1-20 µM | Dose-dependent reduction | [5] |

| Apigenin | RBL-2H3 | β-Hexosaminidase Release | Compound 48/80 | - | Significant inhibition | [6] |

| RBL-2H3 | Histamine Release | Compound 48/80 | - | Significant inhibition | [6] | |

| Oleanolic Acid | In vivo (mice) | Serum Histamine Release | Compound 48/80 | 20 mg/kg | Marked decrease | [7] |

RBL-2H3: Rat Basophilic Leukemia cell line; BMMCs: Bone Marrow-Derived Mast Cells; RPMCs: Rat Peritoneal Mast Cells.

Table 2: Inhibition of NF-κB Signaling Pathway Components

| Compound | Cell Type | Target | Stimulus | Inhibitor Conc. | Effect | Reference |

| Formononetin | RBL-2H3 | p-p65/p65 ratio | C48/80 (15 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction | [1] |

| RBL-2H3 | p-IκBα/IκBα ratio | C48/80 (15 µg/mL) | 10, 20, 40 µM | Dose-dependent reduction | [1] | |

| RBL-2H3 | NF-κB Luciferase Activity | C48/80 | 10, 20, 40 µM | Dose-dependent inhibition | [1] | |

| Roxatidine | In vivo (mice) | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | C48/80 (8 mg/kg) | 20 mg/kg | Significant decrease | [8] |

| Gallic Acid | HMC-1 | IκBα degradation | PMA + A23187 | 10 µM | Inhibition | [9] |

| HMC-1 | p65 Nuclear Translocation | PMA + A23187 | 10 µM | Inhibition | [9] | |

| Oleanolic Acid | In vivo (mice) | IκB phosphorylation & degradation | Compound 48/80 | 20 mg/kg | Significant repression | [7] |

| Apigenin | HMC-1 | p-IKKβ, p-IκB, p-p65 | PMA + Ionomycin | - | Suppression | [10] |

HMC-1: Human Mast Cell line-1; PMA: Phorbol 12-myristate 13-acetate; A23187: Calcium ionophore.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory effects of compounds on the Compound 48/80-induced NF-κB pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is adapted for the analysis of phosphorylated and total levels of p65 and IκBα in RBL-2H3 cells.[1]

Objective: To quantify the dose-dependent effect of an inhibitor on Compound 48/80-induced phosphorylation of p65 and IκBα.

Materials:

-

RBL-2H3 cells

-

Complete cell culture medium

-

Compound 48/80 solution (e.g., 15 µg/mL in PBS)

-

Test inhibitor (various concentrations)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RBL-2H3 cells (e.g., 6 x 10⁵ cells/well in a 6-well plate) and grow overnight.

-

Pre-treat cells with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 2 hours).

-

Stimulate the cells with Compound 48/80 (e.g., 15 µg/mL) for a short duration (e.g., 10 minutes). A non-stimulated control group should be included.

-

-

Protein Extraction:

-

Aspirate the medium and wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of phosphorylated proteins to their total protein counterparts. Normalize all values to the loading control (e.g., GAPDH).

-

Compare the normalized values across different treatment groups.

-

The following diagram outlines the general workflow for this experiment.

NF-κB Luciferase Reporter Assay

This protocol describes a method to measure NF-κB transcriptional activity in HMC-1 or RBL-2H3 cells.[1][11]

Objective: To determine if a test compound inhibits Compound 48/80-induced NF-κB-dependent gene transcription.

Materials:

-

HMC-1 or RBL-2H3 cells

-

pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Compound 48/80

-

Test inhibitor

-

White, opaque 96-well plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells (e.g., 2 x 10⁶ HMC-1 cells) in a 6-well plate the day before transfection.

-

Co-transfect the cells with the pNF-κB-Luc plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24-48 hours post-transfection.

-

-

Cell Treatment:

-

Re-plate the transfected cells into a white, opaque 96-well plate.

-

Pre-treat the cells with different concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours).

-

Stimulate the cells with Compound 48/80 (or another inducer like PMA as a positive control for the assay system).[11] Include appropriate vehicle and non-stimulated controls.

-

Incubate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Remove the culture medium and gently wash the cells with PBS.

-

Lyse the cells by adding passive lysis buffer provided in the assay kit.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer a small volume of the cell lysate (e.g., 20 µL) to a new opaque plate.

-

Add the Firefly luciferase substrate and immediately measure the luminescence (Signal A).

-

Add the Stop & Glo® reagent (which quenches the Firefly reaction and initiates the Renilla reaction) to the same well and measure the luminescence again (Signal B).

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.

-

Compare the normalized ratios between the different treatment groups to determine the effect of the inhibitor on NF-κB transcriptional activity.

-

Histamine Release Assay from Rat Peritoneal Mast Cells (RPMCs)

This protocol details the measurement of histamine release from primary mast cells upon stimulation with Compound 48/80.[2][12]

Objective: To quantify the inhibitory effect of a test compound on Compound 48/80-induced mast cell degranulation.

Materials:

-

Male Sprague-Dawley rats

-

HEPES-Tyrode buffer

-

Percoll

-

Compound 48/80 solution (e.g., 0.25-5 µg/mL)

-

Test inhibitor

-

o-phthaldialdehyde (OPT)

-

Perchloric acid or NaOH

-

Fluorometric plate reader

Procedure:

-

Isolation of RPMCs:

-

Euthanize a rat and inject 20-30 mL of ice-cold HEPES-Tyrode buffer into the peritoneal cavity.

-

Gently massage the abdomen for 90 seconds.

-

Aspirate the peritoneal fluid containing mast cells.

-

Purify the mast cells from the peritoneal fluid using a Percoll density gradient. The resulting preparation should be >95% pure.

-

Resuspend the purified RPMCs in buffer.

-

-

Histamine Release Experiment:

-

Aliquot the RPMC suspension (e.g., 2 x 10⁴ cells/well) into microcentrifuge tubes or a 24-well plate.

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Stimulate the cells by adding Compound 48/80 (e.g., final concentration of 0.25 µg/mL) and incubate for 10-15 minutes at 37°C.

-

Include a control for spontaneous release (no C48/80) and a total histamine control (cells lysed with perchloric acid or sonication).

-

Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

-

Histamine Quantification (OPT method):

-

Carefully collect the supernatant from each sample.

-

To measure total histamine, lyse the cell pellet from the total histamine control tube.

-

In a 96-well plate, mix an aliquot of the supernatant (or lysed pellet sample) with NaOH and then add OPT solution.

-

After a short incubation (e.g., 4 minutes) at room temperature, stop the reaction by adding a strong acid (e.g., H₂SO₄).

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Fluorescence - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

-

Determine the dose-dependent inhibition by the test compound.

-

Conclusion

Compound 48/80 serves as an indispensable tool for studying the mechanisms of IgE-independent mast cell activation and the subsequent inflammatory response. Its potent ability to induce the NF-κB signaling pathway makes it an excellent model for screening and characterizing novel anti-inflammatory and anti-allergic compounds. The data and protocols presented in this guide demonstrate that a variety of agents, including the isoflavone formononetin and the polyphenol gallic acid, can effectively inhibit Compound 48/80-induced NF-κB activation at multiple points in the pathway. By providing a centralized resource of quantitative data, detailed methodologies, and clear visual aids, this guide aims to support the research and development efforts of scientists dedicated to discovering new therapeutics for mast cell-mediated inflammatory diseases. Further investigation into these and other inhibitors will continue to refine our understanding of the complex signaling networks governing inflammation and allergy.

References

- 1. karger.com [karger.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Dietary Components on Mast Cells: Possible Use as Nutraceuticals for Allergies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Apigenin Inhibits IL-31 Cytokine in Human Mast Cell and Mouse Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. KoreaMed Synapse [synapse.koreamed.org]

Direct Neuronal Activation by Compound 48/80: A Mast Cell-Independent Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Compound 48/80 is a polymeric agent historically recognized and widely utilized in experimental pharmacology as a potent and selective mast cell activator, inducing degranulation and the release of various inflammatory mediators like histamine.[1] This property has established it as a critical tool for studying mast cell-dependent processes, including allergic reactions and neuro-immune interactions. However, a growing body of evidence challenges the paradigm of its exclusive action on mast cells. Recent research has compellingly demonstrated that Compound 48/80 can directly activate various types of neurons through mechanisms entirely independent of mast cell degranulation.[2][3][4]

This guide provides an in-depth technical overview of the direct, mast cell-independent neuronal activation by Compound 48/80. It is designed for researchers, scientists, and drug development professionals who use this compound in their models and need to understand its potential confounding, direct effects on the nervous system. We will explore the key experimental evidence, delineate the molecular pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols.

Core Evidence for Mast Cell-Independent Neuronal Activation

-

Activation in Mast Cell-Free Cultures: Studies have shown that Compound 48/80 evokes significant calcium (Ca²⁺) transients and spike discharges in primary cultures of enteric neurons, dorsal root ganglion (DRG) neurons, and nodose ganglion cells.[2][4] These cultures were confirmed to be devoid of mast cells through negative staining for mast cell markers such as c-kit and with toluidine blue.[3][4]

-

Persistence in Mast Cell-Deficient Models: The excitatory effects of Compound 48/80 on neurons and related physiological responses persist in mast cell-deficient mice, providing strong in vivo evidence for a direct neuronal mechanism.[5]

-

Lack of Cross-Desensitization: In experiments on sensitized animals, prior administration of Compound 48/80 did not desensitize or influence the subsequent neuronal response to an antigen-induced mast cell degranulation event, indicating distinct activation pathways.[3][4]

-

Insensitivity to Histamine Receptor Blockade: The direct excitatory action of Compound 48/80 on cultured enteric neurons is preserved even in the presence of H1 and H2 histamine receptor antagonists, ruling out the possibility of secondary activation by released histamine from any residual, undetected mast cells.[3][4]

Quantitative Data on Neuronal Activation

The following tables summarize key quantitative findings from studies investigating the direct effects of Compound 48/80 on neuronal populations.

Table 1: Compound 48/80-Induced Calcium Responses in Primary Neuron Cultures

| Neuronal Cell Type | Concentration of C48/80 | Percentage of Responding Neurons | Peak Calcium Response (Normalized to Ionomycin Max) | Median Maximal Increase (ΔF/F) | Reference(s) |

| Dorsal Root Ganglion (DRG) | Not specified | 29% | 38.7 ± 3.8% | Not Reported | [2] |

| Nodose Ganglion | Not specified | 49% | 31.5 ± 7.6% | Not Reported | [2] |

| Enteric Neurons (Myenteric) | ~1-10 µg/ml | 80% | Not Reported | 52% | [4] |

Table 2: Pharmacological Modulation of MRGPRX2 Activation by Compound 48/80

| Assay | Agonist | Modulator | EC₅₀ / IC₅₀ | Maximal Response (Emax) | Cell Line | Reference(s) |

| β-hexosaminidase Release | Compound 48/80 | Genistein (50 µM) | 4.48 x 10⁻⁶ M | 46.99% | LAD-2 Mast Cells | [6] |

| β-hexosaminidase Release | Compound 48/80 | Genistein (100 µM) | 5.76 x 10⁻⁶ M | 35.43% | LAD-2 Mast Cells | [6] |

| MRGPRX2 Activation (PRESTO-Tango) | Compound 48/80 | Genistein | IC₅₀: 3.83 x 10⁻⁵ M | Not Applicable | HEK293 | [6] |

| Calcium Flux | Compound 48/80 | Genistein (50 µM) | 2.02 x 10⁻⁶ M | 15,848 (RFU) | Not Specified | [6] |

| Calcium Flux | Compound 48/80 | Genistein (100 µM) | 2.18 x 10⁻⁶ M | 11,997 (RFU) | Not Specified | [6] |

Molecular Signaling Pathways

The direct action of Compound 48/80 on neurons is primarily mediated by a specific family of G protein-coupled receptors known as Mas-related G protein-coupled receptors (Mrgprs).

Mas-Related G Protein-Coupled Receptors (Mrgprs)

Compound 48/80 is a potent agonist for members of the Mrgpr family, specifically MRGPRX2 in humans and its orthologs MrgprA1 and MrgprB2 in mice.[7][8] These receptors are expressed on a subset of sensory neurons, including DRG neurons, as well as on mast cells.[7][9] The activation of neuronal Mrgprs by Compound 48/80 initiates a downstream signaling cascade.

The binding of Compound 48/80 to MRGPRX2 activates heterotrimeric G proteins, likely of the Gq/11 family. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which contributes to the observed rise in cytosolic Ca²⁺ and subsequent neuronal activation.

Figure 1: C48/80-MRGPRX2 signaling cascade in neurons.

Involvement of TRP Channels

The sensation of itch and pain induced by Compound 48/80 also involves the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. While some of this activation can be downstream of mast cell-released mediators in in vivo models, the direct neuronal sensitization by Compound 48/80 can also modulate the activity of these channels.[10][11] For instance, Compound 48/80-induced itch is significantly reduced in TRPV1 knockout mice, suggesting that TRPV1 activation is a crucial step in the signaling pathway, even in processes initiated by direct neuronal stimulation.[10][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the findings of direct neuronal activation by Compound 48/80.

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

-

Tissue Isolation: Euthanize mice (e.g., C57BL/6) according to approved institutional animal care guidelines. Dissect dorsal root ganglia from the thoracic and lumbar spinal segments (T9-L2) under sterile conditions.

-

Enzymatic Digestion: Transfer ganglia to a tube containing a digestion solution, typically a mix of collagenase (e.g., 1 mg/ml) and dispase (e.g., 2.5 mg/ml) in a buffered saline solution. Incubate at 37°C for 45-60 minutes.

-

Mechanical Dissociation: Following digestion, gently triturate the ganglia using fire-polished Pasteur pipettes or a series of micropipette tips of decreasing diameter until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension and resuspend the pellet in a suitable neuron culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin). Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

-

Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed 24-48 hours after plating.

Protocol 2: Calcium Imaging of Cultured Neurons

-

Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 2-5 µM) or Fluo-3 AM in a buffered saline solution (e.g., HEPES-buffered saline) for 30-45 minutes at room temperature or 37°C.

-

Washing: Gently wash the cells with the buffer solution to remove excess extracellular dye.

-

Imaging Setup: Mount the coverslip onto a recording chamber on the stage of an inverted fluorescence microscope equipped with a light source, appropriate filters for the chosen dye, and a digital camera (e.g., CCD or sCMOS).

-

Data Acquisition: Acquire baseline fluorescence images for a period of 1-2 minutes. Apply Compound 48/80 (e.g., 10 µg/ml final concentration) to the chamber using a perfusion system or a micropipette. Continue recording fluorescence changes for several minutes post-application.

-

Positive Control: At the end of the experiment, apply a calcium ionophore like Ionomycin (e.g., 1-5 µM) to elicit a maximal calcium response for data normalization.

-

Data Analysis: Measure the fluorescence intensity of individual neurons (regions of interest, ROIs) over time. For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For single-wavelength dyes like Fluo-3, calculate the change in fluorescence relative to baseline (ΔF/F). Normalize the peak response to Compound 48/80 to the maximal response induced by ionomycin.

Figure 2: Workflow for studying C48/80 effects on cultured neurons.

Protocol 3: Verification of Mast Cell Absence

-

Fixation: Fix cultured neurons on coverslips with 4% paraformaldehyde (PFA) for 15 minutes.

-

Immunostaining for c-kit:

-

Permeabilize cells with 0.1-0.2% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against c-kit (a mast cell surface marker) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours.

-

Mount coverslips and visualize using a fluorescence microscope. The absence of c-kit-positive cells confirms the absence of mast cells.

-

-

Toluidine Blue Staining:

-

After fixation, incubate coverslips in a 0.1% Toluidine Blue solution (in an acidic buffer, pH ~2.5) for 2-3 minutes.

-

Briefly rinse, dehydrate through an ethanol series, clear with xylene, and mount.

-

Mast cell granules will stain a distinct metachromatic purple/red color, while other cells stain blue (orthochromatic).

-

Logical Framework for Direct Neuronal Activation

Figure 3: Convergent evidence for direct neuronal activation.

Conclusion and Implications

The evidence is unequivocal: Compound 48/80 is not merely a mast cell secretagogue but also a direct neuronal activator. This action is mediated primarily through the Mas-related G protein-coupled receptor family, leading to neuronal excitation.

For researchers, this dual activity necessitates a critical re-evaluation of data from studies using Compound 48/80, where observed effects have been solely attributed to mast cell degranulation. Functional changes measured in tissue or animal models may, in fact, involve a significant, if not primary, mast cell-independent neuronal component.[4]

For drug development professionals, this finding is twofold. First, it highlights neuronal Mrgprs as potential targets for modulating neurogenic inflammation, pain, and itch. Antagonists of these receptors could have therapeutic potential.[8] Second, it underscores the importance of thorough off-target profiling for compounds intended to modulate mast cell activity, as direct neuronal effects could lead to unforeseen side effects or confound efficacy readouts. A clear understanding of this direct neuronal pathway is essential for the accurate interpretation of experimental results and the development of precisely targeted therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]

- 9. annualreviews.org [annualreviews.org]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. Pronociceptive response elicited by TRPA1 receptor activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antipruritic effect of curcumin on histamine-induced itching in mice [kjpp.net]

Compound 48/80: A Technical Guide to its Role in Histamine and Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80 is a synthetic polymer widely utilized as a potent and selective mast cell activator for inducing non-immunogenic degranulation. It serves as a critical tool in immunological and pharmacological research to study the mechanisms of mast cell activation and the subsequent release of inflammatory mediators, primarily histamine and serotonin. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative effects of Compound 48/80. It includes detailed experimental protocols and data presented in a structured format to facilitate research and development in areas such as allergy, inflammation, and drug-induced hypersensitivity.

Introduction

Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde.[1] It has been a cornerstone secretagogue in research for decades due to its ability to reliably trigger mast cell degranulation independently of the IgE/FcεRI pathway.[1][2] This property makes it an invaluable agent for dissecting the intricate signaling cascades that govern the release of pre-formed mediators stored within mast cell granules, such as histamine and serotonin. Understanding the precise action of Compound 48/80 is fundamental for investigating inflammatory processes and for screening novel therapeutic agents that target mast cell-mediated pathologies.

Core Mechanism of Action: Signaling Pathways

Initially, the action of Compound 48/80 was attributed to a direct, receptor-independent activation of G-proteins.[1][3] However, contemporary research has elucidated that its primary target is the Mas-related G protein-coupled Receptor X2 (MRGPRX2) on human mast cells and its murine ortholog, MRGPRB2.[2][4][5] Activation of this receptor initiates a well-defined signaling cascade leading to degranulation.

The binding of Compound 48/80 to MRGPRX2 triggers the activation of heterotrimeric G-proteins, specifically of the Gαq/11 and Gαi/o families.[1][6] This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, inducing a rapid and significant release of intracellular calcium (Ca2+).[2] This surge in cytosolic Ca2+ is a critical trigger for the fusion of granular membranes with the plasma membrane, a process known as exocytosis, resulting in the release of histamine, serotonin, and other granular contents into the extracellular space.[2][7]

Quantitative Data on Mediator Release

The efficacy of Compound 48/80 in inducing histamine and serotonin release is dose-dependent. The following tables summarize quantitative data from various experimental models.

Table 1: In Vitro Dose-Response of Compound 48/80 on Histamine Release

| Cell Type | Concentration (µg/mL) | Histamine Release (%) | Species | Citation |

| Rat Peritoneal Mast Cells | 0.4 | ~50% at 60 sec | Rat | [7] |

| Rat Peritoneal Mast Cells | 0.63 | Optimal for degranulation | Rat | [8] |

| Human LAD2 Mast Cells | 1.0 | Significant degranulation | Human | [4] |

| RBL-2H3 Cells | 16.3 (EC50) | 50% max degranulation | Rat | [9] |

Table 2: In Vivo Effects and Dosages of Compound 48/80

| Model | Dosage | Effect | Species | Citation |

| Plantar Hyperalgesia | 0.3 µ g/paw | Thermal hyperalgesia, edema | Mouse | [10] |

| Anaphylactoid Shock | 0.75 mg/kg (i.p.) | Increased serum histamine & serotonin | Rat | [11] |

| Vascular Permeability | 5 µg (intradermal) | Significant Evans blue leakage | Mouse | [12] |

| Itch Induction | 10 µg (intradermal) | Induces scratching behavior | Mouse | [5] |

| Gastric Lesions | Repeated admin. | Increased serum serotonin, gastric lesions | Rat | [13] |

| Serotonin Release | Not specified | 3.65-fold increase in peritoneum | Mouse | [14] |

Detailed Experimental Protocols

Reproducible and accurate assessment of Compound 48/80's effects requires standardized protocols. Below are methodologies for key experiments.

Protocol: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay indirectly quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from granules.

-

Cell Culture: Culture mast cells (e.g., LAD2, RBL-2H3, or bone marrow-derived mast cells) under appropriate conditions to achieve a density of 1 x 10^6 cells/mL.

-

Preparation: Centrifuge cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer) supplemented with 0.1% Bovine Serum Albumin (BSA).

-

Plating: Plate 1 x 10^5 cells per well in a 96-well plate and allow them to settle for 30 minutes at 37°C.

-

Stimulation: Add various concentrations of Compound 48/80 (e.g., 0.1 - 50 µg/mL) to the wells. Include a negative control (buffer only) and a positive control for total lysis (e.g., 0.5% Triton X-100).

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[4][15]

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer an aliquot of the supernatant to a new 96-well plate.

-

Enzyme Reaction: Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant and incubate for 60 minutes at 37°C.

-

Termination: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

-

Quantification: Measure the absorbance at 405 nm using a plate reader.

-

Calculation: Express degranulation as a percentage of the total release (from Triton X-100 lysed cells) after subtracting the spontaneous release (negative control).

Protocol: Intracellular Calcium Mobilization Assay

This method measures the increase in cytosolic free calcium following mast cell activation.

-

Cell Preparation: Harvest mast cells (1-2 x 10^6 cells/mL) and wash with a HEPES-based buffer.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.[1]

-

Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HEPES buffer.

-

Measurement: Transfer the cell suspension to a cuvette for a fluorometer or plate for a fluorescent plate reader.

-

Baseline Reading: Record the baseline fluorescence for 1-2 minutes. The excitation wavelength is alternated between 340 nm and 380 nm, and emission is measured at 510 nm for Fura-2.

-

Stimulation: Add Compound 48/80 at the desired concentration (e.g., 10 µg/mL) and continue recording the fluorescence.[1]

-

Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, followed by a chelator (e.g., EGTA) for the minimum signal.

-

Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) over time. The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol: In Vivo Model of Paw Edema

This model assesses the inflammatory response induced by local mast cell degranulation.

-

Animal Handling: Acclimatize mice (e.g., C57BL/6) to the experimental environment.

-

Baseline Measurement: Measure the baseline paw thickness using a digital caliper.

-

Injection: Administer an intraplantar injection of Compound 48/80 (e.g., 0.3 µg in 20 µL of saline) into the hind paw. Inject the contralateral paw with saline as a control.[10]

-

Time-Course Measurement: Re-measure the paw thickness at various time points post-injection (e.g., 0.5, 1.5, 2.5 hours).[10]

-

Data Analysis: Calculate the change in paw thickness (edema) by subtracting the baseline measurement from the post-injection measurements. Compare the C48/80-treated paw to the saline-treated control.

Conclusion

Compound 48/80 remains an indispensable pharmacological tool for probing the mechanisms of mast cell activation and mediator release. Its action is primarily mediated through the MRGPRX2 receptor, triggering a G-protein and PLC-dependent signaling cascade that culminates in a massive calcium influx and subsequent degranulation. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of histamine and serotonin in inflammatory and allergic conditions and to screen for novel modulators of mast cell activity. Careful consideration of dosage and experimental model is crucial for the accurate interpretation of results.

References

- 1. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. karger.com [karger.com]

- 9. research.arcadiascience.com [research.arcadiascience.com]

- 10. Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Induction of Mast Cell Accumulation by Tryptase via a Protease Activated Receptor-2 and ICAM-1 Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Unraveling the Polymeric Complexity of Compound 48/80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound 48/80 is a synthetic polymeric mixture renowned for its potent ability to induce mast cell degranulation and histamine release. Its widespread use in immunological and physiological research necessitates a thorough understanding of its core polymeric structure. This in-depth technical guide provides a comprehensive overview of the composition, synthesis, and characterization of Compound 48/80, along with its mechanism of action.

Polymeric Structure and Composition

Compound 48/80 is not a single molecular entity but rather a heterogeneous mixture of oligomers. It is produced through the acid-catalyzed condensation of N-methyl-p-methoxyphenethylamine with formaldehyde.[1][2] This process results in a polymer with the systematic name poly({2-methoxy-5-[2-(methylamino)ethyl]-1,3-phenylene}methylene).[2]

The polymeric chains consist of repeating monomeric units of N-methyl-p-methoxyphenethylamine linked by methylene bridges. The degree of polymerization typically ranges from 3 to 6, although higher oligomers can also be present in the mixture.

Quantitative Data on Oligomer Distribution

While the exact quantitative distribution of the various oligomers in commercially available Compound 48/80 can vary, studies have provided insights into its general composition. Fractionation of the mixture using techniques such as calmodulin-Sepharose affinity chromatography followed by mass spectrometry has revealed the presence of distinct oligomer groups.

| Fraction | Predominant Oligomers |

| Unretained Fraction | Trimers, Tetramers, Pentamers |

| High Ionic Strength Elution | Hexamers, Heptamers |

| EGTA Elution | Hexamers to Dodecamers |

| Data based on findings from Adamczyk-Engelmann & Gietzen, 1989.[1] |

This distribution is significant as different oligomers may possess varying biological activities. For instance, the fraction containing hexamers and heptamers has been shown to be the most potent in inducing histamine secretion.[1]

Synthesis of Compound 48/80

The synthesis of Compound 48/80 involves a condensation polymerization reaction. While specific proprietary protocols may vary, the general principle involves the reaction of N-methyl-p-methoxyphenethylamine with formaldehyde in the presence of an acid catalyst.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Compound 48/80.

Experimental Protocols

Characterization of Polymeric Structure by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers like Compound 48/80.[3][4][5]

Objective: To separate the oligomers of Compound 48/80 based on their hydrodynamic volume and determine the molecular weight distribution.

Materials:

-

GPC system with a pump, injector, column oven, and a refractive index (RI) detector.

-

GPC column suitable for the analysis of low molecular weight, organic soluble polymers.

-

Mobile phase: Tetrahydrofuran (THF), HPLC grade.

-

Compound 48/80 sample.

-

Polystyrene standards of known molecular weights for calibration.

Procedure:

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of THF.

-

Calibration:

-

Prepare a series of polystyrene standards of known molecular weights in THF.

-

Inject each standard into the GPC system and record the retention time.

-

Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.

-

-

Sample Preparation:

-

GPC Analysis:

-

Set the column oven temperature and the mobile phase flow rate (e.g., 1 mL/min).

-

Inject the prepared Compound 48/80 sample solution into the GPC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, determine the molecular weight distribution of the Compound 48/80 sample from its chromatogram.

-

Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Mast Cell Degranulation Assay

This protocol provides a method to assess the biological activity of Compound 48/80 by measuring histamine release from mast cells.

Objective: To quantify the degranulation of mast cells in response to Compound 48/80 stimulation.

Materials:

-

Rat peritoneal mast cells (RPMCs) or a suitable mast cell line (e.g., RBL-2H3).

-

Tyrode's buffer.

-

Compound 48/80 solution of known concentration.

-

Triton X-100 for cell lysis (positive control).

-

Substrate for β-hexosaminidase assay (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop solution (e.g., Na2CO3/NaHCO3 buffer).

-

Microplate reader.

Procedure:

-

Cell Preparation: Isolate and purify RPMCs or culture a mast cell line to the desired density.

-

Stimulation:

-

Wash the cells with Tyrode's buffer.

-

Resuspend the cells in Tyrode's buffer and aliquot into a 96-well plate.

-

Add varying concentrations of Compound 48/80 to the wells.

-

Include a negative control (buffer only) and a positive control (Triton X-100 for total lysis).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Quantification of Degranulation:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Lyse the remaining cell pellets with Triton X-100 to measure the residual β-hexosaminidase.

-

Add the supernatant and the lysate to a new plate containing the β-hexosaminidase substrate.

-

Incubate to allow for the enzymatic reaction.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each concentration of Compound 48/80 relative to the total release (positive control).

-

Mechanism of Action: Signaling Pathway

Compound 48/80 induces mast cell degranulation through a receptor-mediated signaling cascade that is independent of the IgE-FcεRI pathway. The primary receptor for Compound 48/80 on mast cells is the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

Upon binding of Compound 48/80 to MRGPRX2, the receptor activates heterotrimeric G-proteins, primarily of the Gαq and Gαi families. This activation leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration is a critical signal that initiates the fusion of histamine-containing granules with the plasma membrane, leading to degranulation and the release of inflammatory mediators.

References

Unveiling "Anti-inflammatory Agent 48": A Technical Guide to its Early Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies and characterization of "Anti-inflammatory agent 48," a novel compound identified for its potent anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from early preclinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Compound Profile

| Compound Name | This compound |

| Molecular Formula | C24H21Cl2NO3 |

| Mechanism of Action | Inhibition of NF-κB signaling pathway and activation of HO-1 expression.[1][2][3][4] |

| Therapeutic Potential | Anti-inflammatory agent |

In Vitro Anti-inflammatory Activity

Initial in vitro studies were crucial in elucidating the anti-inflammatory potential of Agent 48. The primary assays focused on its ability to modulate key inflammatory pathways in relevant cell lines.

Inhibition of Nitric Oxide (NO) Production

One of the hallmark studies demonstrated that this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A significant reduction in NO levels was observed, indicating a potent anti-inflammatory effect at the cellular level.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Stimulant | Test Compound Concentration | Result |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 20 mg/kg | Inhibition of NO production |

| NF-κB Inhibition | RAW 264.7 Macrophages | LPS | 20 mg/kg | Superior NF-κB inhibition |

Experimental Protocol: Nitric Oxide (NO) Assay

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

Procedure:

-

Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells were stimulated with LPS (1 µg/mL).

-

Incubation: The plates were incubated for 24 hours.

-

Nitrite Measurement: After incubation, the supernatant from each well was collected. The concentration of nitrite, a stable metabolite of NO, was measured using the Griess reagent according to the manufacturer's instructions. The absorbance was measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Mechanism of Action: Signaling Pathway Analysis

The primary mechanism of action of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Heme Oxygenase-1 (HO-1) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit this pathway, leading to a downstream reduction in the expression of these inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory signaling, this compound also demonstrates the ability to activate the Heme Oxygenase-1 (HO-1) pathway. HO-1 is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. Its induction can lead to the production of carbon monoxide (CO), biliverdin, and free iron, all of which contribute to the resolution of inflammation. The activation of this pathway represents a complementary mechanism through which Agent 48 exerts its anti-inflammatory effects.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Synthesis

This compound, an analogue of the non-steroidal anti-inflammatory drug (NSAID) zomepirac, is synthesized via the Hantzsch pyrrole synthesis. This multi-component reaction involves the condensation of diethyl 3-oxopentanedioate, methylamine, and α-chloroacetone.

Caption: Synthesis of this compound via Hantzsch pyrrole synthesis.

Future Directions

The early characterization of this compound has laid a strong foundation for its potential as a therapeutic candidate. Future research should focus on:

-

Comprehensive Dose-Response Studies: To determine the IC50 values for NF-κB inhibition and NO production with greater precision.

-

In Vivo Efficacy and Safety: Evaluation of the agent's anti-inflammatory effects in animal models of inflammation, along with comprehensive toxicology and pharmacokinetic studies.

-

Target Deconvolution: Further studies to identify the direct molecular targets of this compound within the NF-κB and HO-1 pathways.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of Agent 48 to optimize its potency, selectivity, and drug-like properties.

This technical guide provides a summary of the initial findings on this compound. The promising in vitro activity and well-defined mechanism of action warrant further investigation to fully assess its therapeutic potential in treating inflammatory diseases.

References

Exploring the Non-specific Effects of Compound 48/80 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 48/80, a synthetic polymer, has been a cornerstone in immunological and physiological research for decades, widely employed as a "selective" mast cell activator to study degranulation and mediator release. However, accumulating evidence reveals a more complex and less specific pharmacological profile. This technical guide provides an in-depth exploration of the non-specific effects of Compound 48/80, moving beyond its canonical role as a mast cell secretagogue. We present evidence for its direct action on neurons, urothelial cells, and its potential for cytotoxicity at commonly used concentrations. This document summarizes quantitative data, provides detailed experimental protocols to assess these effects, and visualizes the key signaling pathways to equip researchers with the knowledge needed for rigorous and accurate experimental design and data interpretation.

Introduction: Beyond Mast Cell Degranulation

Compound 48/80 is a polymeric condensation product of N-methyl-p-methoxyphenethylamine and formaldehyde. Historically, its utility in research has been defined by its potent ability to induce non-IgE-dependent degranulation of mast cells, triggering the release of histamine and other inflammatory mediators. This action has made it an invaluable tool for modeling acute inflammatory and anaphylactoid reactions.